Molecular Docking: 4b Outperforms Nystatin in Binding Affinity to Candida albicans Membrane Protein
In silico docking against the Candida albicans membrane protein (PDB ID: 7rjb) using AutoDock Vina revealed that Antifungal agent 123 (Compound 4b) achieved a binding affinity of −10.8 kcal/mol, exceeding nystatin (−9.7 kcal/mol) by 1.1 kcal/mol, representing an 11.3% stronger predicted binding interaction [1]. Compound 4b formed zero hydrogen bonds with the target, suggesting a hydrophobic binding mode distinct from nystatin's two hydrogen bonds (Asn 338, Gln 341) [1]. Among the five DHPM analogs, 4b ranked first for this target, while 4d (−10.4 kcal/mol) and 4c (−9.9 kcal/mol) ranked second and third respectively [1].
| Evidence Dimension | Predicted binding free energy (ΔG) against Candida albicans membrane protein (PDB 7rjb) |
|---|---|
| Target Compound Data | −10.8 kcal/mol (Compound 4b) |
| Comparator Or Baseline | Nystatin: −9.7 kcal/mol; DHPM analog 4d: −10.4 kcal/mol; 4c: −9.9 kcal/mol; 4e: −9.8 kcal/mol; 4a: −8.9 kcal/mol |
| Quantified Difference | 4b exceeds nystatin by 1.1 kcal/mol (≈11.3% stronger predicted binding); 4b exceeds next-best analog (4d) by 0.4 kcal/mol |
| Conditions | AutoDock Vina molecular docking; target: C. albicans membrane protein PDB 7rjb; no hydrogen bonds formed by 4b (hydrophobic interaction) |
Why This Matters
This is the only compound in the series that surpasses the reference drug nystatin in predicted binding to the C. albicans membrane protein, making it the preferred candidate for studies targeting this specific fungal protein.
- [1] Kanwal M, Nadeem H, Malik S, Maqsood S. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Heliyon. 2024 Dec 12;11(1):e41152. Table 3 (Fungal Proteins): Membrane protein from Candida albican (7rjb); PMID: 39811294. View Source
